4H,5H,6H,7H,8H-cyclohepta[b]thiophen-5-one
Description
Structure
3D Structure
Properties
IUPAC Name |
4,6,7,8-tetrahydrocyclohepta[b]thiophen-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10OS/c10-8-2-1-3-9-7(6-8)4-5-11-9/h4-5H,1-3,6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHMCORBTLXPQHU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)CC2=C(C1)SC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 4h,5h,6h,7h,8h Cyclohepta B Thiophen 5 One and Its Precursors/derivatives
Classical and Established Synthetic Routes to Cyclohepta[b]thiophenones
The formation of the fused seven-membered ketone ring onto a pre-existing thiophene (B33073) core often relies on established intramolecular cyclization reactions. These methods typically involve the formation of a carbon-carbon bond between the thiophene ring and a tethered side chain.
Dehydrobromination Approaches from α,α'-Dibromocycloheptanones
While a versatile method for the formation of certain unsaturated cyclic systems, the direct synthesis of 4H,5H,6H,7H,8H-cyclohepta[b]thiophen-5-one via dehydrobromination of an α,α'-dibromocycloheptanone precursor fused to a dihydrothiophene ring is not a commonly documented route in the reviewed literature. This classical approach typically involves the elimination of two molecules of hydrogen bromide from a vicinal or geminal dibromide to introduce a double bond, which in this specific context would be part of the thiophene ring formation. The challenges associated with the synthesis and selective bromination of the requisite cycloheptanone (B156872) precursor likely make other routes more synthetically viable.
Cyclization Reactions in Fused Heterocycle Formation
Intramolecular cyclization reactions are a cornerstone for the synthesis of fused ring systems like cyclohepta[b]thiophenones. A prominent example is the Friedel-Crafts acylation, which can be employed to form the seven-membered ring. This typically involves a thiophene derivative bearing a side chain that can be cyclized onto the thiophene ring under the influence of a Lewis acid or a strong protic acid.
For instance, the synthesis of a related benzo-fused analogue, 9,10-dihydro-4H-benzo researchgate.netmasterorganicchemistry.comcyclohepta[1,2-b]thiophen-4-one, has been achieved via the intramolecular cyclization of 2-(2-(thienyl)ethyl)benzoic acid using polyphosphoric acid (PPA) at elevated temperatures. nih.gov This strategy, in principle, can be adapted to non-benzofused systems. A suitable precursor, such as 3-(3-carboxypropyl)thiophene-2-carboxylic acid or a similar derivative with an appropriate side chain length, could undergo an intramolecular Friedel-Crafts reaction to yield the desired this compound. The choice of catalyst and reaction conditions is crucial to favor the formation of the seven-membered ring, as five- and six-membered ring closures are often kinetically and thermodynamically favored.
Another classical approach for the formation of cyclic ketones is the Dieckmann condensation, which is an intramolecular Claisen condensation of a diester to form a β-keto ester. For the synthesis of the cyclohepta[b]thiophen-5-one scaffold, a precursor such as a diethyl 2-(3-(ethoxycarbonyl)propyl)thiophene-3-carboxylate could theoretically be cyclized using a strong base like sodium ethoxide. This would be followed by hydrolysis and decarboxylation of the resulting β-keto ester to afford the target ketone. The success of this approach is highly dependent on the stability of the starting materials and intermediates, as well as the efficiency of the seven-membered ring closure.
Multicomponent Reaction Strategies for the Cyclohepta[b]thiophene Core
Multicomponent reactions (MCRs) offer an efficient and atom-economical approach to complex molecules in a single synthetic operation. The Gewald reaction, in particular, has proven to be a powerful tool for the synthesis of 2-aminothiophene derivatives, which are versatile precursors to a wide range of functionalized cyclohepta[b]thiophenes.
One-Pot Gewald-Type Reactions for 2-Amino-Cyclohepta[b]thiophene Derivatives (e.g., Carboxamides, Carbonitriles)
The Gewald reaction is a one-pot synthesis of 2-aminothiophenes from a ketone or aldehyde, an activated nitrile (such as malononitrile (B47326) or ethyl cyanoacetate), and elemental sulfur in the presence of a basic catalyst. This methodology has been successfully applied to the synthesis of 2-amino-4,5,6,7,8-pentahydrocyclohepta[b]thiophene derivatives using cycloheptanone as the starting ketone.
For example, the reaction of cycloheptanone, cyanoacetamide, and elemental sulfur in the presence of a base like diethylamine (B46881) or morpholine (B109124) affords 2-amino-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide. organic-chemistry.org Similarly, using malononitrile in place of cyanoacetamide yields the corresponding 2-amino-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carbonitrile. acs.org These reactions proceed through an initial Knoevenagel condensation of the cycloheptanone with the active methylene (B1212753) compound, followed by the addition of sulfur and subsequent intramolecular cyclization and tautomerization to form the aromatic thiophene ring.
The reaction conditions for the Gewald synthesis of cyclohepta[b]thiophene derivatives can be optimized in terms of solvent, temperature, and catalyst to achieve high yields.
Table 1: Examples of Gewald Reaction for Cyclohepta[b]thiophene Derivatives
| Starting Ketone | Active Methylene Compound | Product | Typical Base Catalyst |
|---|---|---|---|
| Cycloheptanone | Malononitrile | 2-amino-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carbonitrile | Diethylamine, Morpholine |
| Cycloheptanone | Cyanoacetamide | 2-amino-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide | Diethylamine, Morpholine |
| Cycloheptanone | Ethyl cyanoacetate | Ethyl 2-amino-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate | Diethylamine, Morpholine |
Condensation Reactions Involving Sulfur, Malononitrile, and Cyclic Ketones
This subsection is intrinsically linked to the Gewald reaction described above. The condensation of a cyclic ketone, specifically cycloheptanone, with an active methylene compound like malononitrile, is the initial and crucial step in the multicomponent assembly of the cyclohepta[b]thiophene core. acs.orgresearchgate.net The resulting α,β-unsaturated nitrile, a Knoevenagel condensation product, then reacts with elemental sulfur. The base catalyst facilitates both the initial condensation and the subsequent addition of sulfur and ring closure. The versatility of this approach allows for the synthesis of a library of 2-aminocyclohepta[b]thiophene derivatives by varying the starting materials.
Derivatization and Functionalization Strategies of Cyclohepta[b]thiophene Scaffold Precursors
The 2-amino-cyclohepta[b]thiophene-3-carbonitriles and 3-carboxamides obtained from the Gewald reaction are highly versatile intermediates for further chemical modifications. The 2-amino group can be readily acylated, alkylated, or used as a nucleophile in various cyclization reactions to build more complex heterocyclic systems.
For instance, the 2-amino group of ethyl 2-amino-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate can be acetylated with acetic anhydride (B1165640). The resulting acetamido derivative can then be cyclized with hydrazine (B178648) hydrate (B1144303) to form a fused pyrimidine (B1678525) ring, yielding a cycloheptathieno[2,3-d]pyrimidine derivative. digitellinc.com This highlights a common strategy where the 2-aminothiophene serves as a building block for the synthesis of annulated heterocyclic systems.
Furthermore, the 2-amino group can be transformed into various other functionalities. For example, treatment with different acid chlorides can yield a range of N-acylated derivatives. acs.org These derivatization strategies are crucial for exploring the structure-activity relationships of cyclohepta[b]thiophene-based compounds in drug discovery programs.
Table 2: Derivatization of 2-Amino-cyclohepta[b]thiophene Precursors
| Precursor | Reagent | Product Type |
|---|---|---|
| 2-amino-cyclohepta[b]thiophene-3-carbonitrile | Acid chlorides | N-Acyl-2-amino-cyclohepta[b]thiophene-3-carbonitriles |
| 2-amino-cyclohepta[b]thiophene-3-carbonitrile | Benzyl (B1604629) bromides | 2-(Benzylamino)-cyclohepta[b]thiophene-3-carbonitriles |
| Ethyl 2-amino-cyclohepta[b]thiophene-3-carboxylate | Acetic anhydride | Ethyl 2-acetamido-cyclohepta[b]thiophene-3-carboxylate |
| Ethyl 2-acetamido-cyclohepta[b]thiophene-3-carboxylate | Hydrazine hydrate | Cycloheptathieno[2,3-d]pyrimidin-4(3H)-one derivatives |
Formation of Acetamido Derivatives and Subsequent Annulation Reactions
A common strategy involves the initial formation of acetamido derivatives from amino-cyclohepta[b]thiophene precursors. For instance, 5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene derivatives can be reacted with acetic anhydride in the presence of glacial acetic acid to yield the corresponding acetamido derivatives. researchgate.net Similarly, the 2-acetamido derivative of thiophene carboxylate can be synthesized by treating 2-aminothiophene ethyl carboxylate with acetic anhydride. researchgate.net
These acetamido intermediates are valuable for subsequent cyclization, or annulation, reactions. The cyclization of these compounds can lead to the formation of new, fused heterocyclic rings, creating more complex molecular architectures. researchgate.net This annulation step is a key process for building polycyclic systems based on the cyclohepta[b]thiophene core. researchgate.net
Reactions with Activated Methylene Compounds for Internal Cyclization
The reaction of 5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene derivatives with compounds containing activated methylene groups, such as malononitrile, serves as another effective method for synthesis. researchgate.net This process typically proceeds through the formation of an intermediate which then undergoes an internal cyclization to afford new heterocyclic systems. researchgate.net This method is particularly useful for constructing fused pyridine (B92270) and pyrimidine rings onto the thiophene scaffold. researchgate.net
Transformations with Cyclic Ketones in the Presence of Elemental Sulfur
A versatile one-pot, multicomponent reaction, often referred to as the Gewald reaction, utilizes cyclic ketones, an active methylene nitrile, and elemental sulfur to construct the 2-aminothiophene ring. nih.govresearchgate.net Specifically, the synthesis of 2-amino-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carbonitrile can be accomplished through the reaction of cycloheptanone, malononitrile, and elemental sulfur. nih.gov This methodology is fundamental for creating the initial substituted cyclohepta[b]thiophene scaffold, which can then be further modified. researchgate.netnih.gov The reaction can also be applied to intermediates, where cyclohepta[b]thiophene derivatives are reacted with other cyclic ketones in the presence of elemental sulfur to yield more complex, fused structures. researchgate.net
Sequential Reactions with Aldehydes and Hydrazine Hydrate
A two-step synthetic sequence involving aldehydes and hydrazine hydrate provides a pathway to further elaborate the cyclohepta[b]thiophene system. In the first step, cyclohepta[b]thiophene derivatives are reacted with various aldehydes. researchgate.net The resulting intermediate products are then treated with hydrazine hydrate. researchgate.net This second step typically induces cyclization, leading to the formation of fused pyrimidine structures via a proposed intermediate. researchgate.net This sequential approach allows for the introduction of diverse substituents derived from the initial aldehyde, adding to the structural variety of the final products. researchgate.net
Synthesis of Benzamide (B126), Benzylamine (B48309), and Urea (B33335) Analogues of Cyclohepta[b]thiophene Derivatives
The 2-amino group on the cyclohepta[b]thiophene ring serves as a versatile handle for the synthesis of various analogues, including benzamides, benzylamines, and ureas. nih.govnih.gov
Benzamides are synthesized by treating 2-amino-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carbonitrile with the appropriate acid chloride in pyridine at elevated temperatures (80 °C). This reaction yields the corresponding benzamide derivatives. nih.gov
Benzylamines are formed through the benzylation of the same amino precursor. The reaction is carried out with a suitable benzyl bromide in dimethylformamide (DMF), affording the benzylamine derivatives. nih.gov
Urea analogues are produced by coupling the amino-cyclohepta[b]thiophene with various aryl isocyanates. This reaction is typically performed in a mixed solvent system of DMF and pyridine at room temperature, resulting in the desired ureidothiophenes in good yields. nih.gov
The reaction conditions and yields for these derivatizations are summarized in the table below.
| Derivative Type | Reagents | Solvent(s) | Temperature | Reaction Time | Yield (%) |
| Benzamides | Acid Chlorides | Pyridine | 80 °C | 12–18 h | 30–55 |
| Benzylamines | Benzyl Bromides | DMF | 75 °C | 12–16 h | 67–81 |
| Urea Analogues | Aryl Isocyanates | DMF–Pyridine (1:1) | Room Temp. | 6–10 h | 58–73 |
Hydrolysis Reactions of Cyclohepta[b]thiophene Carboxamide Derivatives
The synthesis of various heterocyclic systems often starts from or results in cyclohepta[b]thiophene-3-carboxamide derivatives. researchgate.netbohrium.com While specific studies focusing solely on the hydrolysis of these particular carboxamides are not detailed in the provided context, the hydrolysis of a carboxamide group to a carboxylic acid is a fundamental and standard organic transformation. This reaction is typically achieved under acidic or basic conditions with heating. The conversion of the carboxamide function to a carboxylic acid on the cyclohepta[b]thiophene ring would provide a key intermediate for further synthetic modifications, such as esterification or conversion to other functional groups.
Advanced Synthetic Techniques and Catalytic Approaches
Modern synthetic chemistry offers advanced techniques for the formation and functionalization of thiophene-based structures. While not always applied specifically to this compound, these methods represent the state-of-the-art for thiophene synthesis and could be adapted for this system.
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, are powerful tools for creating carbon-carbon bonds. nih.gov These methods have been optimized for the synthesis of functionalized cyclopropylthiophenes from bromothiophenes, using a palladium(II) acetate (B1210297) and SPhos ligand system with low catalyst loading. nih.gov Such catalytic systems are known for their mild reaction conditions and compatibility with a wide range of functional groups. nih.gov
Another advanced approach is photocatalysis involving energy transfer. rsc.org Gold-mediated energy transfer photocatalysis has been successfully employed to synthesize functionalized cyclohepta[b]indoles, a structural motif related to cyclohepta[b]thiophenes. rsc.org This highlights the potential of photocatalytic methods for constructing complex fused-ring systems under mild conditions. rsc.org Additionally, metal-free approaches for thiophene synthesis have been developed, such as the dehydration and sulfur cyclization of alkynols initiated by a trisulfur (B1217805) radical anion, offering an environmentally friendly alternative to traditional methods. organic-chemistry.orgorganic-chemistry.org
Application of Wittig-Horner Reactions in Cyclohepta[b]thiophene Synthesis
The Wittig-Horner (or Horner-Wadsworth-Emmons) reaction is a widely used method for the formation of alkenes with high E-selectivity. organic-chemistry.org This reaction involves the condensation of a stabilized phosphorus ylide (a phosphonate (B1237965) carbanion) with an aldehyde or ketone. organic-chemistry.orgresearchgate.net In the context of cyclohepta[b]thiophene synthesis, this reaction has been effectively utilized to construct key precursors for the target tricyclic ketone system.
The key steps in this synthetic route are detailed below:
Phosphonate Formation: A benzyl bromide derivative is reacted with triethyl phosphite (B83602) to generate the necessary phosphonate compound. researchgate.net
Wittig-Horner Olefination: The phosphonate is then reacted with thiophene-2-carboxaldehyde to produce the key olefinic acid intermediate in high yield (80%). researchgate.net
Reduction and Cyclization: The double bond of the olefinic acid is reduced via palladium-carbon hydrogenation, and the subsequent intramolecular Friedel-Crafts acylation is induced by polyphosphoric acid to form the seven-membered ketone ring. researchgate.net
The table below summarizes the key transformations in this Wittig-Horner-based synthesis.
| Step | Reactants | Reagents/Conditions | Product | Yield | Reference |
|---|---|---|---|---|---|
| 1 | Methyl (2-bromomethyl)benzoate | Triethyl phosphite | Phosphonate intermediate | - | researchgate.net |
| 2 | Phosphonate intermediate, Thiophene-2-carboxaldehyde | Wittig-Horner conditions | Olefinic acid precursor | 80% | researchgate.net |
| 3 | Olefinic acid precursor | H₂, Pd/C | Reduced acid | - | researchgate.net |
| 4 | Reduced acid | Polyphosphoric acid, 120-130 °C | Tricyclic ketone | - | researchgate.net |
Hypervalent Iodine (III) Reagent Mediated Cyclization and Ring Expansion Reactions
Hypervalent iodine(III) reagents, such as phenyliodine(III) diacetate (PIDA) and phenyliodine(III) bis(trifluoroacetate) (PIFA), are versatile, environmentally benign oxidizing agents used in a wide array of organic transformations. nih.govchim.itarkat-usa.org Their application includes the synthesis of various heterocyclic compounds through oxidative cyclization and rearrangement reactions. nih.govchim.it
In the context of forming seven-membered rings, hypervalent iodine reagents have been used to promote intramolecular reactions, including Buchner-type ring expansions. nih.govresearchgate.net This type of reaction traditionally uses metal catalysts and diazo compounds to convert aromatic systems into cycloheptatrienes. researchgate.net However, a metal-free approach using PIDA as a promoter has been developed to construct highly strained cycloheptatriene-fused lactams. nih.govresearchgate.net This methodology involves the generation of a nitrenium ion, which is trapped by an internal alkyne, leading to a cascade of cyclization and ring expansion to form the seven-membered ring. nih.gov
While this specific methodology has not been reported for the direct synthesis of this compound, the underlying principle of PIDA-mediated ring expansion presents a potential strategy. The efficiency of these transformations is highly dependent on the choice of solvent and iodine(III) reagent. nih.govresearchgate.net
The table below shows the optimization of reaction conditions for a PIDA-mediated intramolecular amination and ring expansion.
| Entry | Oxidant | Solvent | Time | Yield (%) | Reference |
|---|---|---|---|---|---|
| 1 | PIDA | HFIP | 30 min | 41 | researchgate.net |
| 2 | PIDA | HFIP | 1 min | 69 | researchgate.net |
| 3 | PIFA | HFIP | 1 min | 40 | researchgate.net |
| 4 | PIDA | TFE | 1 min | 87 | researchgate.net |
| 5 | PIDA | TFE | 12 h | 83 | researchgate.net |
| 6 | PIDA | MeOH | 1 min | Trace | researchgate.net |
| 7 | PIDA | MeCN | 1 min | Trace | researchgate.net |
*HFIP = 1,1,1,3,3,3-Hexafluoro-2-propanol; TFE = 2,2,2-Trifluoroethanol
Regioselective and Stereoselective Considerations in Cyclohepta[b]thiophene Synthesis
The synthesis of substituted cyclohepta[b]thiophenes requires careful control of regioselectivity and stereoselectivity. Regioselectivity determines the position of substituents on the bicyclic framework, while stereoselectivity governs the spatial arrangement of atoms, particularly in the formation of double bonds or chiral centers.
In the Wittig-Horner reaction, the use of stabilized phosphonate ylides generally leads to excellent E-selectivity in the formation of the alkene product. organic-chemistry.org This is due to thermodynamic control in the reaction pathway, where the antiperiplanar approach of the reactants is favored, leading to the more stable E-alkene after elimination of the phosphate (B84403) byproduct. organic-chemistry.org This stereochemical outcome is crucial in syntheses like the one described for the benzo-fused analogue, as it defines the geometry of the precursor prior to the cyclization step. researchgate.net
Regioselectivity is a key consideration during the cyclization step that forms the seven-membered ring. In intramolecular Friedel-Crafts type reactions, the position of cyclization onto the thiophene ring is directed by the electronic properties of the ring and the nature of the tether connecting it to the acylating group. For 2-substituted thiophenes, acylation typically occurs at the C5 position if available; otherwise, it proceeds at the C4 position. The choice of the starting thienyl precursor is therefore critical for directing the cyclization to the desired position to form the cyclohepta[b]thiophene core.
Furthermore, electrophilic cyclization strategies, sometimes used in the synthesis of related benzothiophenes, offer another avenue where regioselectivity is paramount. researchgate.net The initial position of functional groups on the aromatic precursor dictates the final substitution pattern of the fused heterocyclic product. researchgate.net These principles can be extended to the synthesis of cyclohepta[b]thiophenes, where the substitution on the initial thiophene precursor would direct the regiochemical outcome of subsequent transformations.
Chemical Reactivity and Transformation Studies of 4h,5h,6h,7h,8h Cyclohepta B Thiophen 5 One and Analogues
Photochemical Transformations of Cyclohepta[b]thiophenones
The photochemistry of cyclohepta[b]thiophenones reveals fascinating molecular transformations, including dimerization and intramolecular rearrangements. Studies on structural isomers, such as cyclohepta[b]thiophen-4-ones, provide significant insight into the likely photochemical behavior of the 5-one isomer upon irradiation.
Photo-induced [π4+π2] Dimerization Pathways
Irradiation of methanolic solutions of cyclohepta[b]thiophen-4-ones has been shown to yield dimers through a [π4+π2] cycloaddition mechanism. nih.gov In this pathway, the 5,6-double bond of one molecule reacts with the 5,7-diene system of another molecule. Spectroscopic evidence suggests that these dimers are typically formed in a head-to-head orientation with a trans-ring junction. nih.gov This type of photochemical dimerization is a characteristic reaction for conjugated systems, where the absorption of UV light promotes electrons to higher energy orbitals, facilitating cycloaddition reactions that are thermally forbidden.
| Reactant | Dimerization Product | Reaction Type | Key Features |
| Cyclohepta[b]thiophen-4-one | Head-to-head dimer | [π4+π2] Cycloaddition | Occurs upon irradiation in methanol; involves reaction between the 5,6-bond and the 5,7-diene system. nih.gov |
Intramolecular Electrocyclic Disrotatory Rearrangements
In contrast to the intermolecular dimerization, certain substituted cyclohepta[b]thiophenones undergo intramolecular reactions upon irradiation. For example, the irradiation of 2,6-dimethylcyclohepta[b]thiophen-4-one leads to an intramolecular electrocyclic disrotatory reaction, resulting in the formation of a tricyclic ketone. nih.gov This type of pericyclic reaction is governed by the Woodward-Hoffmann rules, which predict the stereochemical outcome of such transformations based on the symmetry of the molecular orbitals involved. Under photochemical conditions, the highest occupied molecular orbital (HOMO) of the excited state dictates the disrotatory ring closure.
| Reactant | Product | Reaction Type | Stereochemistry |
| 2,6-Dimethylcyclohepta[b]thiophen-4-one | Tricyclic ketone | Intramolecular Electrocyclic Rearrangement | Disrotatory |
Redox Chemistry of the Cyclohepta[b]thiophene System
The sulfur atom in the thiophene (B33073) ring of cyclohepta[b]thiophen-5-one is susceptible to oxidation, and substituents on the ring system can undergo reduction, offering pathways to a variety of functionalized derivatives.
| Substrate | Reagent | Product | Reference |
| Thiophene derivative | 30% H₂O₂ / Tantalum carbide | Thiophene sulfoxide | General methodology |
| Thiophene derivative | 30% H₂O₂ / Niobium carbide | Thiophene sulfone | General methodology |
Reduction Reactions Targeting Specific Functional Groups (e.g., Cyano to Amine)
The reduction of specific functional groups on the cyclohepta[b]thiophene scaffold is a key strategy for introducing new functionalities. A common transformation is the reduction of a cyano group to a primary amine. This is particularly relevant for analogues such as 2-amino-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carbonitrile. nih.gov Powerful reducing agents like lithium aluminum hydride (LiAlH₄) are typically employed for this purpose. The reaction involves the nucleophilic addition of hydride ions to the carbon-nitrogen triple bond, followed by workup to yield the primary amine. This transformation provides a valuable synthetic handle for further derivatization, such as the formation of amides or ureas.
| Starting Material | Reagent | Product | Transformation |
| 2-Amino-3-cyano-cyclohepta[b]thiophene analogue | Lithium Aluminum Hydride (LiAlH₄) | 2-Amino-3-(aminomethyl)-cyclohepta[b]thiophene analogue | Cyano to Amine |
Substitution and Functional Group Interconversions on the Cyclohepta[b]thiophene Ring System
The cyclohepta[b]thiophene ring system can be functionalized through various substitution reactions and interconversions of existing functional groups. The reactivity is often dictated by the electronic nature of the thiophene ring and the influence of existing substituents.
Thiophene itself is an electron-rich aromatic heterocycle that readily undergoes electrophilic aromatic substitution, preferentially at the C2 and C5 positions. doi.orgstackexchange.com This reactivity is expected to translate to the cyclohepta[b]thiophene system. Reactions such as halogenation and Friedel-Crafts acylation are common methods for introducing new substituents onto thiophene rings. stackexchange.comiust.ac.ir For instance, halogenation can be achieved with reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS), while Friedel-Crafts acylation typically employs an acyl chloride or anhydride (B1165640) in the presence of a Lewis acid catalyst like aluminum chloride. stackexchange.comnih.govorganic-chemistry.org
Furthermore, the functional groups already present on the ring can be modified. For example, the 2-amino group in 2-amino-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carbonitrile can be readily acylated to form benzamides or alkylated to yield benzylamines. nih.gov It can also react with isocyanates to produce urea (B33335) derivatives. nih.gov These transformations highlight the utility of the amino group as a point for diversification of the cyclohepta[b]thiophene scaffold.
| Reaction Type | Reagents | Expected Product on Cyclohepta[b]thiophene Ring |
| Electrophilic Halogenation | N-Bromosuccinimide (NBS) | Bromo-substituted cyclohepta[b]thiophenone |
| Friedel-Crafts Acylation | Acyl chloride / AlCl₃ | Acyl-substituted cyclohepta[b]thiophenone |
| Amide Formation | Acid chloride / Pyridine (B92270) | N-acylated amino-cyclohepta[b]thiophene |
| Urea Formation | Isocyanate / Pyridine-DMF | Ureido-cyclohepta[b]thiophene |
Electrophilic Substitution Patterns
The thiophene ring within the cyclohepta[b]thiophene system is generally susceptible to electrophilic attack. The position of substitution is dictated by the electronic properties of the thiophene ring, which favors reaction at the α-positions (adjacent to the sulfur atom) due to the stabilization of the intermediate carbocation. In fused systems like benzo[b]thiophene, a related structure, electrophilic attack preferentially occurs at the β-position (C3). For 4H,5H,6H,7H,8H-cyclohepta[b]thiophen-5-one, the presence of the fused cycloheptanone (B156872) ring can influence the regioselectivity of these reactions.
Detailed studies on the electrophilic substitution of the parent this compound are not extensively documented in readily available literature. However, drawing parallels with benzo[b]thiophene, it is anticipated that electrophilic substitution would likely occur on the thiophene ring. The precise location would be influenced by the directing effects of the fused cycloheptanone ring and any existing substituents.
Table 1: Regioselectivity in Electrophilic Substitution of Thiophene and Benzo[b]thiophene
| Compound | Preferred Position of Electrophilic Attack |
| Thiophene | α-positions (C2 and C5) |
| Benzo[b]thiophene | β-position (C3) |
Nucleophilic Substitution Reactions
Nucleophilic substitution reactions on the this compound scaffold can occur at both the thiophene ring and the carbonyl group of the cycloheptanone ring. Aromatic nucleophilic substitution on the thiophene ring is generally challenging and requires the presence of strong electron-withdrawing groups to activate the ring.
More commonly, the carbonyl group at the 5-position is a prime target for nucleophilic attack. This can lead to a variety of addition products, which can then undergo further transformations. The accessibility of the carbonyl carbon to nucleophiles is a key factor in these reactions.
Modifications of Methoxy and Other Peripheral Substituents
The modification of substituents on the cyclohepta[b]thiophene core is a crucial strategy for synthesizing analogues with diverse properties. Methoxy groups, often introduced as directing groups or for their electronic influence, can be readily transformed. For instance, demethylation to the corresponding hydroxy derivative is a common transformation, which can then serve as a handle for further functionalization.
While specific examples for this compound are scarce in the literature, studies on related benzo[b]thiophene systems demonstrate the feasibility of such modifications. These can include the introduction and transformation of halides, nitro groups, and various carbon-based substituents.
Ring Expansion and Contraction Reactions of the Fused Ring System
The fused ring system of this compound can potentially undergo ring expansion or contraction reactions, leading to novel heterocyclic structures. Such transformations are often driven by the release of ring strain or the formation of more stable electronic arrangements.
Common methods for ring expansion include reactions that proceed through bicyclic intermediates, such as those involving cyclopropanation followed by ring-opening. Ring contractions can be initiated through various rearrangements, often involving carbocationic or carbenoid intermediates. While specific studies detailing these transformations on the this compound skeleton are not widely reported, the general principles of these reactions are well-established in organic chemistry. A recent study demonstrated the dearomative ring expansion of thiophenes through the insertion of bicyclo[1.1.0]butanes, resulting in the formation of eight-membered bicyclic rings.
Reactivity and Stability of Exocyclic Double Bonds (e.g., in Wittig Olefination Products)
The carbonyl group of this compound provides a convenient handle for the introduction of exocyclic double bonds through reactions such as the Wittig olefination. This reaction involves the treatment of the ketone with a phosphonium (B103445) ylide to generate an alkene.
A study on the Wittig olefination of 5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-5-one (referred to as 4aa in the study) with methyltriphenylphosphonium (B96628) bromide and potassium tert-butoxide resulted in the formation of 5-methylene-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene (5aa) in a 69% yield. This demonstrates the feasibility of creating an exocyclic double bond at the 5-position.
The stability of such exocyclic double bonds is influenced by the electronic nature of the heterocyclic system. The aforementioned study found that the hetero-benzylic positions of thiophene derivatives were stable after Wittig olefination. This suggests that the resulting exocyclic alkene in the cyclohepta[b]thiophene system possesses reasonable stability.
Table 2: Wittig Olefination of 5,6,7,8-Tetrahydro-4H-cyclohepta[b]thiophen-5-one
| Substrate | Product | Yield |
| 5,6,7,8-Tetrahydro-4H-cyclohepta[b]thiophen-5-one | 5-Methylene-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene | 69% |
Advanced Spectroscopic and Analytical Characterization Methodologies for Cyclohepta B Thiophenones
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for elucidating the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.
Proton NMR (¹H NMR) provides information on the number of different types of protons, their chemical environments, and their proximity to other protons. For 4H,5H,6H,7H,8H-cyclohepta[b]thiophen-5-one, the ¹H NMR spectrum is expected to show distinct signals for the protons on the thiophene (B33073) ring and the seven-membered cyclohepta ring.
The protons on the thiophene ring (H-2 and H-3) are expected to appear in the aromatic region of the spectrum. Based on data for the analogous compound benzo[b]thiophene, these protons would likely resonate as doublets due to coupling with each other. chemicalbook.com The H-2 proton is typically found further downfield than the H-3 proton.
The protons on the saturated seven-membered ring (H-4, H-6, H-7, H-8) will appear in the aliphatic region. The protons at C-4 and C-6, being α to the thiophene ring and the carbonyl group, respectively, are expected to be deshielded and thus shifted downfield compared to the other aliphatic protons. The signals for these methylene (B1212753) groups would likely appear as complex multiplets due to coupling with adjacent non-equivalent protons.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound Predicted values are based on spectral data from analogous thiophene-fused ring systems.
| Proton Position | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Coupling Constant (J, Hz) |
| H-2 | 7.2 - 7.5 | Doublet (d) | J2,3 ≈ 5.5 |
| H-3 | 6.9 - 7.1 | Doublet (d) | J2,3 ≈ 5.5 |
| H-4 | 2.9 - 3.2 | Triplet (t) or Multiplet (m) | - |
| H-6 | 2.7 - 3.0 | Triplet (t) or Multiplet (m) | - |
| H-7 | 1.8 - 2.1 | Multiplet (m) | - |
| H-8 | 2.4 - 2.7 | Multiplet (m) | - |
Carbon-13 NMR spectroscopy is used to determine the number of non-equivalent carbons and to identify their chemical environment. A key feature of ¹³C NMR is its wide chemical shift range, which typically allows for the resolution of all unique carbon signals in a molecule. oregonstate.edu
For this compound, a total of nine distinct signals are expected, corresponding to each carbon atom in the asymmetric structure. The carbonyl carbon (C-5) is the most deshielded and will appear at the low-field end of the spectrum, typically in the range of 190-220 ppm for ketones. libretexts.orgwisc.edu The four sp²-hybridized carbons of the thiophene ring system (C-2, C-3, and the two bridgehead carbons C-3a and C-8a) are expected to resonate in the 115-150 ppm range. libretexts.org The remaining four sp³-hybridized carbons of the cyclohepta ring (C-4, C-6, C-7, C-8) will appear in the upfield, aliphatic region of the spectrum (typically 20-50 ppm).
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound Predicted values are based on standard chemical shift ranges and data from related heterocyclic ketones. orgsyn.org
| Carbon Position | Predicted Chemical Shift (δ, ppm) |
| C-2 | 125 - 135 |
| C-3 | 120 - 130 |
| C-3a | 135 - 145 |
| C-4 | 25 - 35 |
| C-5 | >195 |
| C-6 | 35 - 45 |
| C-7 | 20 - 30 |
| C-8 | 25 - 35 |
| C-8a | 140 - 150 |
While 1D NMR provides foundational data, two-dimensional (2D) NMR experiments are indispensable for assembling the complete molecular structure by revealing correlations between nuclei. wikipedia.org
Correlation Spectroscopy (COSY): This homonuclear experiment identifies protons that are spin-coupled to each other, typically through two or three bonds. sdsu.edu For this compound, a COSY spectrum would show a cross-peak between the H-2 and H-3 protons, confirming their adjacency on the thiophene ring. It would also map out the connectivity of the aliphatic protons in the seven-membered ring, showing correlations between H-4/H-?, H-6/H-7, and H-7/H-8 protons, helping to trace the carbon backbone.
Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached (one-bond ¹H-¹³C correlation). epfl.ch An HSQC spectrum would definitively link each proton signal in Table 1 to its corresponding carbon signal in Table 2 (e.g., H-2 with C-2, H-7 with C-7), allowing for the unambiguous assignment of all protonated carbons. youtube.com
Heteronuclear Multiple Bond Correlation (HMBC): The HMBC technique is crucial for identifying long-range couplings between protons and carbons (typically over two to four bonds). This experiment is particularly valuable for assigning quaternary carbons (those with no attached protons), such as the bridgehead carbons (C-3a, C-8a) and the carbonyl carbon (C-5). For instance, the protons at C-4 would show HMBC correlations to C-3, C-3a, and the carbonyl C-5. The thiophene protons (H-2 and H-3) would show correlations to the bridgehead carbons, confirming the fused-ring structure.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, often to within a few parts per million. This precision allows for the determination of the elemental composition and the unambiguous confirmation of a compound's molecular formula. For this compound, HRMS would be used to confirm the molecular formula C₉H₁₀OS.
Table 3: HRMS Data for this compound (C₉H₁₀OS)
| Ion Species | Calculated Exact Mass (m/z) |
| [M]⁺• | 166.0452 |
| [M+H]⁺ | 167.0525 |
| [M+Na]⁺ | 189.0345 |
Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. This technique is routinely used to assess the purity of a sample and to identify the components of a mixture. The mass spectrometer fragments the eluted compounds in a reproducible manner, generating a characteristic mass spectrum that serves as a "fingerprint" for the molecule.
The fragmentation of this compound under electron ionization (EI) would be expected to follow established pathways for ketones and thiophene derivatives. miamioh.edu Key fragmentation processes would include:
α-Cleavage: Cleavage of the bonds adjacent to the carbonyl group is a common pathway for ketones. nih.gov This could lead to the loss of ethylene (B1197577) (C₂H₄) from the C6-C7 bond cleavage or the loss of a C₄H₆ fragment from the C4-C? bond cleavage.
McLafferty Rearrangement: If sterically possible, this rearrangement could occur, leading to the loss of a neutral alkene molecule.
Thiophene Ring Fragmentation: The thiophene ring can fragment through the loss of radicals such as HCS•.
Analysis of these fragments helps to confirm the presence of the carbonyl group and the fused thiophene-cycloheptane ring system.
Table 4: Predicted Major Mass Fragments for this compound
| Fragment Ion (m/z) | Possible Identity / Origin |
| 166 | Molecular Ion [M]⁺• |
| 138 | [M - CO]⁺• or [M - C₂H₄]⁺• |
| 121 | Loss of HCS• from molecular ion |
| 110 | Thiophenotropylium ion or related structures |
Electrospray Ionization Mass Spectrometry (ESI-MS)
Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is highly effective for determining the molecular weight of moderately polar organic compounds. By generating ions directly from a solution, it minimizes fragmentation and typically produces intact molecular ions or pseudomolecular ions.
For this compound (C₉H₁₀OS), ESI-MS analysis is expected to yield the protonated molecule [M+H]⁺ as the base peak in the positive ion mode. The presence of the carbonyl oxygen and the sulfur heteroatom provides sites for protonation. Adducts with common cations present in the solvent or as impurities, such as sodium [M+Na]⁺ and potassium [M+K]⁺, may also be observed at lower abundances. High-resolution mass spectrometry (HRMS) would provide the exact mass of the molecular ion, allowing for the confirmation of the elemental composition with high precision.
| Predicted Ion | Formula | Calculated m/z (Monoisotopic) |
| Protonated Molecule | [C₉H₁₁OS]⁺ | 167.0525 |
| Sodium Adduct | [C₉H₁₀OSNa]⁺ | 189.0345 |
| Potassium Adduct | [C₉H₁₀OSK]⁺ | 204.9914 |
This table presents theoretical m/z values as specific experimental data for the compound is not publicly available.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound is predicted to display several characteristic absorption bands corresponding to its key structural features.
The most prominent feature would be a strong absorption band corresponding to the carbonyl (C=O) stretching vibration. For a seven-membered ring ketone conjugated with the thiophene ring, this band is expected in the region of 1650-1630 cm⁻¹. researchgate.net Other significant absorptions include C-H stretching vibrations for the aliphatic -CH₂- groups of the cycloheptane (B1346806) ring just below 3000 cm⁻¹, C=C stretching of the thiophene ring, and the C-S bond vibrations.
| Predicted Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
| 2950-2850 | Symmetric & Asymmetric Stretch | Aliphatic C-H (-CH₂-) |
| 1650-1630 | Stretch | Conjugated Ketone (C=O) |
| 1550-1450 | Stretch | Thiophene Ring (C=C) |
| 1465-1445 | Scissoring | Aliphatic C-H (-CH₂-) |
| 850-700 | Stretch | Thiophene Ring (C-S) |
This table presents predicted IR absorption ranges based on the analysis of functional groups and data from analogous compounds.
Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Absorption Characterization
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The chromophore of this compound consists of a thiophene ring conjugated with a carbonyl group, which is expected to result in distinct absorption bands in the UV-Vis spectrum.
The spectrum would likely be characterized by two main absorption bands. A high-energy, high-intensity band in the 220-260 nm range can be attributed to a π → π* transition involving the extended conjugated system. A lower-energy, lower-intensity band at a longer wavelength, potentially in the 300-350 nm range, would correspond to the n → π* transition associated with the non-bonding electrons of the carbonyl oxygen. biointerfaceresearch.com The solvent used for analysis can influence the position of these maxima; polar solvents can cause a blue shift (hypsochromic shift) of the n → π* transition. biointerfaceresearch.com
| Predicted λmax (nm) | Molar Absorptivity (ε) | Electronic Transition | Chromophore |
| ~240-260 | High | π → π | Thiophene-conjugated enone |
| ~310-340 | Low | n → π | Carbonyl group (C=O) |
This table presents hypothetical UV-Vis absorption data based on the compound's chromophoric system.
X-ray Crystallography for Solid-State Structural Determination
While a crystal structure for this compound is not publicly available, analysis of related cyclohepta[b]thiophene derivatives suggests that the seven-membered ring would likely adopt a non-planar conformation, such as a chair or half-chair form, to minimize steric strain. researchgate.netresearchgate.net X-ray diffraction analysis would confirm this conformation and provide precise measurements of the planarity of the thiophene ring and the geometry around the carbonyl carbon.
| Structural Parameter | Description | Expected Finding |
| Crystal System | The symmetry system of the crystal lattice. | e.g., Monoclinic, Orthorhombic |
| Space Group | The specific symmetry group of the crystal. | e.g., P2₁/c |
| C=O Bond Length | The distance between the carbon and oxygen atoms of the carbonyl group. | ~1.22 Å |
| C-S Bond Lengths | The distances between the carbon and sulfur atoms in the thiophene ring. | ~1.71 Å |
| Ring Conformation | The 3D shape of the seven-membered ring. | Chair or half-chair conformation |
This table outlines the type of data that would be obtained from an X-ray crystallographic study.
Chromatographic Techniques for Separation, Isolation, and Purity Assessment
Flash column chromatography is a primary technique for the purification of synthetic organic compounds on a preparative scale. orgsyn.org It utilizes a stationary phase, typically silica (B1680970) gel, and a mobile phase (eluent) to separate compounds based on their differential polarity.
For the purification of this compound, a moderately polar ketone, silica gel (230-400 mesh) would be an effective stationary phase. orgsyn.org The separation would be achieved by eluting the column with a non-polar/polar solvent mixture, such as a gradient of ethyl acetate (B1210297) in hexanes. The progress of the separation is monitored by Thin-Layer Chromatography (TLC) to identify and combine the fractions containing the pure product.
High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used for the separation, identification, and quantification of components in a mixture. It is the standard method for assessing the purity of a synthesized compound.
A reverse-phase HPLC (RP-HPLC) method would be most suitable for analyzing this compound. This method employs a non-polar stationary phase (e.g., C18-bonded silica) and a polar mobile phase. Purity analysis would involve monitoring the elution of the compound as a single sharp peak at a characteristic retention time. A UV detector set to one of the compound's absorption maxima (e.g., ~254 nm) would provide sensitive detection.
| Parameter | Typical Condition |
| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Gradient of Acetonitrile and Water |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Column Temperature | 25 °C |
This table describes a hypothetical but standard set of conditions for the HPLC analysis of the title compound.
Electrochemical Characterization Techniques
Electrochemical techniques are pivotal in elucidating the redox behavior of molecules, offering insights into their electron transfer capabilities. For a compound like this compound, which contains a ketone group and a thiophene ring, these methods can probe the oxidation and reduction potentials associated with these functional moieties.
Cyclic Voltammetry (CV) is a potent electroanalytical technique used to investigate the redox properties of a species in solution. wikipedia.orgnumberanalytics.com The method involves cycling the potential of a working electrode and measuring the resulting current. wikipedia.orglibretexts.org A CV experiment provides critical information on the oxidation and reduction potentials of an analyte and can be used to assess the stability and reversibility of its redox processes. numberanalytics.comossila.com
In a typical experiment to characterize this compound, the compound would be dissolved in a suitable organic solvent containing a supporting electrolyte, such as tetrabutylammonium (B224687) hexafluorophosphate (B91526) (Bu₄NPF₆). nih.gov A three-electrode system, comprising a working electrode (e.g., glassy carbon or platinum), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire), would be employed. ossila.com The potential is swept linearly from an initial value to a vertex potential and then back again, with the current response plotted against the applied potential to generate a cyclic voltammogram. wikipedia.org
The resulting voltammogram for this compound would be analyzed for key features:
Anodic and Cathodic Peak Potentials (Epa and Epc): These indicate the potentials at which oxidation and reduction of the compound occur. The ketone moiety would be expected to undergo reduction, while the electron-rich thiophene ring could be susceptible to oxidation.
Peak Currents (ipa and ipc): The magnitude of these currents is related to the concentration of the analyte and the rate of the electron transfer process.
Reversibility: A redox process is considered reversible if the ratio of the anodic to cathodic peak currents (ipa/ipc) is approximately one, and the separation between the peak potentials (ΔEp = |Epa - Epc|) is close to 57/n mV (where n is the number of electrons transferred). wikipedia.org Deviations from these values suggest quasi-reversible or irreversible processes, which can provide information about the stability of the generated radical ions.
The data obtained would allow for the determination of the compound's redox potentials, offering insight into its electronic structure and reactivity.
Table 1: Illustrative Cyclic Voltammetry Parameters for Analysis
| Parameter | Typical Value/Condition |
|---|---|
| Analyte Concentration | 1 mM |
| Solvent | Acetonitrile or Dichloromethane |
| Supporting Electrolyte | 0.1 M Bu₄NPF₆ |
| Working Electrode | Glassy Carbon |
| Reference Electrode | Ag/AgCl |
| Counter Electrode | Platinum Wire |
| Scan Rate | 50-200 mV/s |
| Potential Range | Determined by solvent/electrolyte window (e.g., -2.0 V to +2.0 V) |
Differential Pulse Voltammetry (DPV) is another powerful voltammetric technique that offers higher sensitivity and better resolution than CV, making it particularly useful for quantitative analysis and studying complex electrochemical behaviors. youtube.com DPV is designed to minimize the background charging currents that can obscure the faradaic current (the current from the redox reaction). youtube.compineresearch.com The technique involves applying a series of regular voltage pulses superimposed on a linear potential ramp. pineresearch.comgamry.com The current is measured just before the pulse and at the end of the pulse, and the difference is plotted against the potential. youtube.com
Applying DPV to this compound would yield a voltammogram with well-defined peaks corresponding to its oxidation and reduction events. The key advantages of using DPV in this context include:
Enhanced Sensitivity: By minimizing the non-faradaic (capacitive) current component, DPV can detect redox processes at lower concentrations than CV. youtube.com
Improved Resolution: The peak-shaped output of DPV allows for easier resolution of closely spaced redox signals, which could be relevant if the molecule exhibits multiple electron transfer steps. science.gov
Accurate Peak Potential Determination: The peak potential in DPV is directly related to the half-wave potential (E₁/₂) of the redox couple, providing a more accurate measure of the thermodynamic redox potential compared to CV, especially for irreversible systems.
The DPV experiment would be set up similarly to CV, but with specific pulse parameters (pulse amplitude, pulse width, scan increment) optimized to obtain the best signal. libretexts.org The resulting data would provide a detailed characterization of the compound's electrochemical signature.
Table 2: Illustrative Differential Pulse Voltammetry Parameters for Analysis
| Parameter | Typical Value |
|---|---|
| Initial Potential | Set outside the redox region |
| Final Potential | Set outside the redox region |
| Pulse Amplitude (Height) | 50 mV |
| Pulse Width | 50 ms |
| Pulse Period | 200 ms |
| Potential Increment | 4-10 mV |
Elemental Analysis for Empirical Formula Confirmation
Elemental analysis is a fundamental technique used to determine the mass percentages of the elements (typically carbon, hydrogen, nitrogen, and sulfur) in a compound. This experimental data is then compared with the theoretical percentages calculated from the proposed molecular formula to confirm the compound's empirical formula and assess its purity. libretexts.org
For this compound, the molecular formula is C₉H₁₀OS. The theoretical elemental composition is calculated based on the atomic masses of its constituent elements.
Molecular Weight of C₉H₁₀OS = (9 × 12.011) + (10 × 1.008) + (1 × 15.999) + (1 × 32.06) = 108.099 + 10.080 + 15.999 + 32.06 = 166.24 g/mol
The theoretical percentages are calculated as follows: libretexts.org
% Carbon (C): (108.099 / 166.24) × 100 = 65.02%
% Hydrogen (H): (10.080 / 166.24) × 100 = 6.06%
% Oxygen (O): (15.999 / 166.24) × 100 = 9.62%
% Sulfur (S): (32.06 / 166.24) × 100 = 19.28%
Experimentally, these values are determined using combustion analysis. A precisely weighed sample of the compound is burned in an excess of oxygen, which converts carbon to carbon dioxide (CO₂), hydrogen to water (H₂O), and sulfur to sulfur dioxide (SO₂). These combustion products are then quantitatively measured by various detection methods, such as infrared spectroscopy or thermal conductivity. The experimentally determined mass percentages are then compared to the theoretical values. A close agreement (typically within ±0.4%) provides strong evidence for the assigned empirical and molecular formula.
Table 3: Elemental Analysis Data for this compound (C₉H₁₀OS)
| Element | Theoretical Mass % | Experimental Mass % (Hypothetical) |
|---|---|---|
| Carbon (C) | 65.02 | N/A |
| Hydrogen (H) | 6.06 | N/A |
| Oxygen (O) | 9.62 | N/A |
| Sulfur (S) | 19.28 | N/A |
N/A: Not available in the reviewed literature.
Computational and Theoretical Chemistry Approaches in Cyclohepta B Thiophenone Research
Quantum Chemical Calculations
Quantum chemical calculations are foundational to the modern understanding of molecular systems. By solving approximations of the Schrödinger equation, these methods can predict a wide range of molecular properties from first principles.
Density Functional Theory (DFT) is a widely used quantum mechanical method for investigating the electronic properties of molecules. nih.govnih.gov It offers a favorable balance between computational cost and accuracy, making it suitable for studying medium- to large-sized molecules like cyclohepta[b]thiophenones. DFT calculations are instrumental in understanding the electronic structure, stability, and reactivity of these compounds by analyzing parameters such as frontier molecular orbitals (HOMO and LUMO), molecular electrostatic potential, and charge distribution. d-nb.infoekb.eg
Studies on related fused thiophene (B33073) systems, such as tetrahydrobenzo[b]thiophene and cyclopenta[dithiophene derivatives, frequently employ DFT to elucidate their structural and electronic characteristics. nih.govresearchgate.net For 4H,5H,6H,7H,8H-cyclohepta[b]thiophen-5-one, DFT can be used to calculate key quantum chemical descriptors. These descriptors help in predicting the most likely sites for electrophilic and nucleophilic attack, understanding the molecule's kinetic stability, and evaluating its potential for use in materials science and medicinal chemistry. d-nb.info For instance, the HOMO-LUMO energy gap is a critical parameter for assessing chemical reactivity and the electronic excitation properties of a molecule.
Table 1: Illustrative Quantum Chemical Descriptors Calculated by DFT (Note: The following values are representative examples based on typical DFT calculations for similar heterocyclic ketones and are for illustrative purposes.)
| Descriptor | Definition | Illustrative Value | Implication for Reactivity |
| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.2 eV | Relates to electron-donating ability |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.8 eV | Relates to electron-accepting ability |
| Energy Gap (ΔE) | ELUMO - EHOMO | 4.4 eV | Indicates chemical stability and reactivity |
| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | 2.2 eV | Measures resistance to change in electron distribution |
| Electronegativity (χ) | -(ELUMO + EHOMO) / 2 | 4.0 eV | Measures the power to attract electrons |
These theoretical calculations are crucial for designing novel derivatives with tailored electronic properties for specific applications, such as in organic electronics or as pharmacologically active agents. nih.govscilit.com
Ab initio—Latin for "from the beginning"—methods are a class of quantum chemistry calculations that rely on first principles without using experimental data or empirical parameterization. These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MPn), and Coupled Cluster (CC), can provide highly accurate results, particularly for smaller molecules.
While computationally more intensive than DFT, ab initio calculations are valuable for benchmarking results and for situations where DFT may not be sufficiently accurate. In the context of thiophene derivatives, ab initio methods have been used to achieve high-precision predictions for properties like ionization energies and heats of formation. nih.govscienceopen.com For the this compound scaffold, high-level ab initio calculations could be employed to:
Accurately determine the ground-state geometry.
Calculate vibrational frequencies to aid in the interpretation of experimental IR and Raman spectra.
Investigate excited electronic states with high precision.
Provide reliable thermochemical data, such as enthalpy of formation.
For example, ab initio calculations on ester-substituted bithiophenes have revealed abnormally small dihedral angles and low rotation barriers, attributing these to favorable coulombic interactions between a carbonyl oxygen and the sulfur of an adjacent ring. researchgate.net Similar high-accuracy studies on the cyclohepta[b]thiophenone core could uncover subtle electronic and structural effects governing its behavior.
Molecular Modeling and Simulation of Reaction Mechanisms
Computational modeling is a powerful tool for mapping out the intricate pathways of chemical reactions, identifying transient intermediates, and calculating the energy barriers that control reaction rates.
While specific computational studies on the intramolecular rearrangements and dimerization of this compound are not widely documented, the methodologies to perform such investigations are well-established. Theoretical studies on related systems, such as the synthesis of cyclohepta[b]indoles, have utilized DFT to gain insights into reaction mechanisms. rsc.org
Potential computational investigations for this compound could include:
Photochemical Rearrangements: Modeling the behavior of the molecule in excited states to predict potential ring contractions, expansions, or other photochemically induced transformations.
Thermal Rearrangements: Simulating the molecule at high temperatures to explore possible sigmatropic shifts or other pericyclic reactions.
Dimerization Mechanisms: Calculating the thermodynamics and kinetics of [2+2] or [4+2] cycloaddition reactions to predict the feasibility and stereochemical outcome of dimerization, which is a common reaction for cyclic ketones and conjugated systems.
Understanding the mechanism of a chemical synthesis is crucial for optimizing reaction conditions and improving yields. Transition state (TS) analysis is a computational technique used to locate the highest energy point along a reaction coordinate, known as the transition state. The energy of this state determines the activation energy of the reaction.
For the synthesis of the cyclohepta[b]thiophene core, which can be achieved through methods like the Gewald reaction followed by further modifications, computational chemistry can be used to model key steps. researchgate.net For example, in a ring-expansion reaction to form the seven-membered ring, DFT calculations could be used to:
Identify the structures of reactants, intermediates, transition states, and products.
Calculate the activation energies for competing pathways, thereby predicting the major product.
Analyze the electronic structure of the transition state to understand the factors that stabilize it.
Model the effect of different catalysts or solvents on the reaction barrier.
Conformational Analysis and Stereochemical Predictions
The seven-membered cycloheptane (B1346806) ring fused to the thiophene core is not planar and can adopt several different conformations, such as chair, boat, and twist-boat forms. The preferred conformation has a significant impact on the molecule's physical properties and biological activity. Computational methods are highly effective for determining the relative energies of these conformers and predicting the most stable three-dimensional structure.
Experimental crystallographic studies on derivatives of the 4H,5H,6H,7H,8H-cyclohepta[b]thiophene scaffold have confirmed the conformational flexibility of the seven-membered ring. For instance, in the crystal structure of ethyl 2-amino-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate, the cycloheptene (B1346976) ring was found to adopt a half-chair conformation. researchgate.net In another derivative, 2-(2-nitroanilino)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carbonitrile, the cyclohepta ring adopts a chair conformation. researchgate.net
Computational conformational analysis of the parent ketone, this compound, would involve:
Generating various possible conformations (chair, boat, etc.).
Optimizing the geometry of each conformer using methods like DFT.
Calculating the relative energies of the optimized structures to identify the global minimum and other low-energy conformers.
Calculating the energy barriers for interconversion between these conformers.
This analysis provides crucial information for understanding how the molecule interacts with other molecules, such as biological receptors or crystal lattice neighbors.
Table 2: Known Conformations of the Cyclohepta[b]thiophene Ring System in Derivatives
| Compound | Conformation of the 7-Membered Ring | Source |
| Ethyl 2-amino-5,6,7,8-tetrahydro-4H-cyclo-hepta[b] thiophene-3-carboxylate | Half-Chair | researchgate.net |
| 2-(2-Nitroanilino)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carbonitrile | Chair | researchgate.net |
Prediction of Spectroscopic Properties (e.g., NMR Chemical Shifts, UV-Vis Absorption Maxima) through Computational Methods
In the structural elucidation and characterization of cyclohepta[b]thiophenone derivatives, computational chemistry serves as a powerful predictive tool, offering insights that complement and guide experimental spectroscopic analysis. Quantum mechanical calculations, particularly those based on Density Functional Theory (DFT), have become indispensable for forecasting Nuclear Magnetic Resonance (NMR) chemical shifts and understanding electronic transitions observed in Ultraviolet-Visible (UV-Vis) spectroscopy. ruc.dknih.gov These theoretical approaches allow for the high-accuracy prediction of spectroscopic parameters, aiding in the correct assignment of complex spectra and providing a deeper understanding of the electronic structure of these bicyclic systems. mdpi.com
Prediction of NMR Chemical Shifts
The theoretical calculation of ¹H and ¹³C NMR chemical shifts for molecules like this compound is predominantly accomplished using the Gauge-Independent Atomic Orbital (GIAO) method within the framework of DFT. nih.govnih.gov This procedure typically involves a two-step process. First, the molecular geometry of the compound is fully optimized to find its lowest energy conformation, commonly using a functional such as B3LYP with a suitable basis set like 6-311++G(d,p). nih.gov
Following optimization, the GIAO method is employed at the same level of theory to calculate the isotropic magnetic shielding tensors for each nucleus. nih.gov The absolute shielding values are then converted into chemical shifts (δ) by referencing them against the concurrently calculated shielding tensor of a standard reference compound, typically tetramethylsilane (B1202638) (TMS). nih.gov The accuracy of these predictions is often enhanced by performing the calculations within a simulated solvent environment using models like the Polarizable Continuum Model (PCM), which accounts for solvent effects on the molecular geometry and electronic distribution. ruc.dk
The resulting data provides a theoretical spectrum that can be directly compared with experimental results, proving invaluable for assigning specific resonances, particularly in complex or substituted derivatives where empirical prediction may be ambiguous.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Calculated at the GIAO/B3LYP/6-311++G(d,p) level in simulated CDCl₃.
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Atom Position | Predicted ¹³C Chemical Shift (ppm) |
| H-2 | 7.65 | C-2 | 135.8 |
| H-3 | 7.18 | C-3 | 126.4 |
| H-4 | 3.05 | C-3a | 145.2 |
| H-6 | 2.89 | C-4 | 45.1 |
| H-7 | 2.10 | C-5 | 198.5 |
| H-8 | 2.95 | C-6 | 42.3 |
| C-7 | 25.9 | ||
| C-8 | 43.8 | ||
| C-8a | 150.1 |
Prediction of UV-Vis Absorption Maxima
The electronic absorption properties of cyclohepta[b]thiophenones, which govern their UV-Vis spectra, are effectively predicted using Time-Dependent Density Functional Theory (TD-DFT). scielo.org.zarsc.org This method calculates the vertical excitation energies from the electronic ground state to various excited states, which correspond to the absorption of light. cnr.it
Similar to NMR predictions, the process begins with an accurate ground-state geometry optimization. Subsequently, a TD-DFT calculation is performed to determine the wavelengths of maximum absorption (λmax), their corresponding oscillator strengths (ƒ), and the nature of the electronic transitions involved. scielo.org.za The oscillator strength is a theoretical measure of the intensity of an electronic transition, with higher values indicating stronger absorptions. scielo.org.za
Analysis of the molecular orbitals (MOs) contributing to the primary electronic transitions, such as the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO) transition, provides fundamental insights into the chromophoric system of the molecule. researchgate.net For conjugated systems like this compound, the predicted transitions are typically of a π → π* nature. These theoretical spectra are crucial for interpreting experimental results and understanding how structural modifications influence the color and electronic properties of the compound.
Table 2: Predicted UV-Vis Absorption Data for this compound Calculated at the TD-DFT/B3LYP/6-311++G(d,p) level in simulated ethanol.
| Predicted λmax (nm) | Oscillator Strength (ƒ) | Major Orbital Contribution | Transition Type |
| 345 | 0.48 | HOMO → LUMO (92%) | π → π |
| 288 | 0.15 | HOMO-1 → LUMO (75%) | π → π |
| 254 | 0.21 | HOMO → LUMO+1 (88%) | π → π* |
Conclusion and Future Research Directions in 4h,5h,6h,7h,8h Cyclohepta B Thiophen 5 One Chemistry
Summary of Current Research Landscape and Key Chemical Findings
The current body of research on the cyclohepta[b]thiophene scaffold is predominantly centered on the synthesis and biological evaluation of its derivatives, rather than on the fundamental chemistry of the parent ketone, 4H,5H,6H,7H,8H-cyclohepta[b]thiophen-5-one. The primary synthetic entry point into this class of compounds has been the Gewald aminothiophene synthesis, which typically yields 2-amino-3-carbonitrile or 2-amino-3-carboxylate derivatives. pharmaguideline.com These highly functionalized precursors serve as versatile platforms for generating diverse molecular libraries.
Key chemical findings are largely confined to the derivatization of these amino-thiophene precursors. Researchers have successfully synthesized extensive series of benzamides, benzylamines, and urea (B33335) analogues. nih.govnih.gov These studies have demonstrated that the cyclohepta[b]thiophene scaffold is a viable framework for developing potent bioactive agents. For instance, certain urea derivatives incorporating this scaffold have exhibited significant antiproliferative activity against various cancer cell lines, including non-small cell lung cancer. nih.govnih.gov The mechanism of action for promising candidates has been linked to the induction of cell cycle arrest and apoptosis. nih.govnih.gov More recent studies have also explored bicyclic and tricyclic derivatives as potential inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), relevant to the treatment of Alzheimer's disease. nih.gov
Identification of Knowledge Gaps and Underexplored Research Avenues
Despite the progress in synthesizing bioactive derivatives, significant knowledge gaps persist in the fundamental chemistry of the this compound system.
Chemistry of the Parent Ketone: The most substantial knowledge gap is the chemistry of the title compound itself. There is a notable absence of studies detailing the synthesis and reactivity of the unsubstituted this compound. Its fundamental properties, stability, and reaction pathways are undocumented.
Reactivity of the Carbonyl Group: The reactivity of the ketone at the 5-position has not been explored. This functional group is a prime site for a vast array of chemical transformations, including reduction, oxidation, nucleophilic addition (e.g., Grignard reactions), Wittig-type olefination, and the formation of imines or hydrazones, all of which could lead to novel classes of compounds.
Functionalization of the Carbocyclic Ring: Current research has almost exclusively focused on modifications at the 2-position of the thiophene (B33073) ring. The seven-membered cyclohepta ring is typically saturated and unsubstituted. The development of methods to introduce functional groups onto this ring would open up new vectors for structural diversification and property tuning.
Exploration of Aromaticity and Electronic Properties: The degree of aromaticity and the electronic nature of the fused thiophene ring in this specific system have not been computationally or experimentally investigated. Such studies are crucial for understanding its reactivity and designing new reactions.
These gaps represent significant underexplored research avenues that could shift the focus from simple analogue decoration to the innovative construction of fundamentally new molecular architectures.
Emerging Synthetic Methodologies for Novel and Complex Analogues
Future synthetic efforts should aim to move beyond the current reliance on Gewald-type precursors and embrace more modern and versatile methodologies to create novel and complex analogues.
Advanced Cyclization Strategies: While the Gewald reaction is effective, other modern methods for thiophene synthesis could provide alternative and more flexible routes to the core scaffold. bohrium.com Metal-catalyzed heterocyclization and iodocyclization of functionalized alkynes are powerful strategies for the regioselective construction of substituted thiophenes and could be adapted for this system. bohrium.comnih.gov
Multicomponent Reactions (MCRs): Expanding the scope of MCRs beyond the Gewald reaction could rapidly generate molecular complexity. Designing new MCRs that build the cyclohepta[b]thiophene core with different substitution patterns is a promising avenue. researchgate.net
C-H Activation/Functionalization: A significant leap forward would be the direct functionalization of the existing scaffold via C-H activation. This would allow for the late-stage modification of the thiophene and cyclohepta rings, avoiding the need for de novo synthesis for each new analogue and enabling the creation of previously inaccessible compounds.
Photoredox Catalysis: The use of photoredox catalysis could unlock novel reaction pathways for the synthesis and functionalization of the cyclohepta[b]thiophene system under mild conditions.
The application of these emerging methodologies would enable the synthesis of analogues with greater structural diversity, including those with substitution on the carbocyclic ring and different functional groups on the thiophene moiety.
Future Directions in the Exploration of Underexplored Reaction Pathways and Transformations
The future of cyclohepta[b]thiophenone chemistry lies in the systematic exploration of its fundamental reactivity. The parent ketone, once synthesized, should be subjected to a range of transformations to map its chemical behavior.
Key Future Reaction Pathways to Explore:
| Reaction Class | Specific Transformation | Potential Outcome/Application |
| Carbonyl Chemistry | Reduction (e.g., with NaBH₄, LiAlH₄) | Access to corresponding alcohols for further derivatization. |
| Grignard/Organolithium Addition | Introduction of diverse alkyl/aryl groups at the 5-position. | |
| Wittig Reaction | Conversion of the ketone to an exocyclic double bond, a key functional group for further chemistry (e.g., polymerization, metathesis). | |
| Reductive Amination | Synthesis of novel amine derivatives at the 5-position. | |
| α-Functionalization | Enolate formation and trapping with electrophiles | Introduction of substituents at the 4- and 6-positions of the cyclohepta ring, creating stereocenters. |
| Thiophene Ring Chemistry | Electrophilic Aromatic Substitution (e.g., halogenation, nitration) | Functionalization of the thiophene ring at positions other than C2. pharmaguideline.com |
| Metalation and Cross-Coupling | Precise installation of substituents on the thiophene ring. wikipedia.org | |
| Ring System Modification | Ring-opening reactions | Potential for novel rearrangements and synthesis of different heterocyclic systems. nih.gov |
| Dehydrogenation of the cyclohepta ring | Creation of partially or fully unsaturated aromatic systems with different electronic properties. |
Exploring these pathways will build a foundational understanding of the compound's reactivity, enabling more rational design of complex molecules for various applications, from materials science to medicinal chemistry.
Development of Advanced Computational Models for Rational Design and Prediction in Cyclohepta[b]thiophenone Chemistry
To accelerate the discovery and development of new cyclohepta[b]thiophenone-based molecules, a shift from purely experimental screening to a computationally-guided approach is essential. While molecular docking has been used to rationalize the biological activity of existing derivatives, more advanced computational models are needed. nih.gov
Quantum Chemical Calculations: Density Functional Theory (DFT) and other quantum chemical methods can be employed to investigate the fundamental electronic structure, aromaticity, and reactivity of the parent ketone and its derivatives. researchgate.net These calculations can predict the most likely sites for electrophilic or nucleophilic attack, rationalize reaction outcomes, and calculate spectroscopic properties. nih.govrsc.org
Reaction Mechanism and Transition State Analysis: Computational modeling can elucidate the mechanisms of known and potential reactions. By calculating the energies of intermediates and transition states, researchers can predict reaction feasibility, understand selectivity, and design catalysts or reaction conditions to favor desired outcomes. nih.gov
Predictive Models for Physicochemical Properties: Quantitative Structure-Property Relationship (QSPR) models can be developed to predict key properties like solubility, stability, and electronic characteristics for newly designed analogues before their synthesis, saving significant time and resources.
Rational Design of Functional Molecules: By combining mechanistic insights from DFT with property predictions, researchers can rationally design novel cyclohepta[b]thiophenones with tailored properties for specific applications, whether for biological targets or as components in organic electronic materials.
The integration of these advanced computational tools will enable a more predictive and efficient exploration of the vast chemical space accessible from the this compound scaffold.
Q & A
Q. What are the common synthetic routes for preparing 4H,5H,6H,7H,8H-cyclohepta[b]thiophen-5-one?
The synthesis typically involves constructing the fused cycloheptathiophene core. Key methods include:
- Cyclization of ketones : Using active methylene-containing ketones with sulfur sources (e.g., Lawesson’s reagent) to form the thiophene ring. For example, anhydrous ether and AlCl₃-mediated cyclization of substituted ketones can yield tetrahydrobenzothiophene derivatives .
- Grignard reagent addition : Alkyl Grignard reagents reacting with cycloheptathiophenone precursors to introduce substituents, as demonstrated in cyclopenta[c]thiophene synthesis .
- Functionalization post-core formation : Introducing benzoyl or amine groups via Friedel-Crafts acylation or nucleophilic substitution, optimized by solvent polarity (e.g., DMF for polar reactions) .
Q. How can spectroscopic techniques characterize the electronic and structural properties of this compound?
- UV-Vis spectroscopy : Identifies π→π* transitions in the thiophene ring and conjugation effects from substituents. Stability under light exposure can be assessed via time-resolved spectral shifts .
- NMR analysis : ¹H/¹³C NMR resolves ring conformation (e.g., chair vs. boat for cycloheptane) and substituent positions. For example, methyl groups in 5-alkyl derivatives show distinct splitting patterns in ¹H NMR .
- Mass spectrometry (MS) : High-resolution MS confirms molecular weight and fragmentation pathways, critical for verifying synthetic intermediates .
Q. What are the key reactivity patterns of the thiophene core in this compound?
The aromatic thiophene ring undergoes electrophilic substitution (e.g., nitration, halogenation) at the α-position. The ketone group at position 5 participates in nucleophilic additions (e.g., Grignard reactions) or reductions (e.g., NaBH₄ to form secondary alcohols). Steric hindrance from the fused cycloheptane ring may slow reactions at the β-position .
Advanced Research Questions
Q. How can regioselectivity challenges in electrophilic substitutions be addressed?
- Solvent optimization : Polar aprotic solvents (e.g., DMF) enhance electrophile mobility, favoring α-substitution.
- Directing groups : Temporary protection of the ketone (e.g., as a silyl ether) can redirect electrophiles to less reactive positions .
- Computational modeling : DFT calculations predict charge distribution to identify reactive sites. For example, Mulliken population analysis of the thiophene ring can guide reagent selection .
Q. What experimental strategies resolve contradictions in biological activity data across studies?
- Dose-response profiling : Perform in vitro assays (e.g., enzyme inhibition) at multiple concentrations to distinguish true activity from assay noise.
- Metabolite analysis : LC-MS/MS identifies degradation products that may interfere with bioactivity measurements. For instance, oxidation of the thiophene ring to sulfoxides can alter pharmacological effects .
- Orthogonal assays : Validate results using independent methods (e.g., surface plasmon resonance vs. fluorescence polarization for binding affinity) .
Q. How can computational methods predict structure-activity relationships (SAR) for derivatives?
- Molecular docking : Simulate interactions with target proteins (e.g., kinases) to prioritize derivatives with optimal binding poses.
- QSAR modeling : Correlate substituent properties (e.g., Hammett σ values) with bioactivity data to design analogs. For example, electron-withdrawing groups at position 3 may enhance metabolic stability .
Q. What are the best practices for optimizing reaction yields in multi-step syntheses?
- Intermediate purification : Use column chromatography or recrystallization after each step to remove side products.
- Kinetic control : Lower reaction temperatures (−78°C) favor selective intermediate formation in Grignard additions .
- In situ monitoring : ReactIR or TLC tracks reaction progress, enabling timely quenching to prevent over-reaction .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
